molecular formula C20H19NO3 B3000816 Cdc25B-IN-1 CAS No. 2374831-10-2

Cdc25B-IN-1

カタログ番号 B3000816
CAS番号: 2374831-10-2
分子量: 321.376
InChIキー: UCMCQFKDMRVNDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cdc25B-IN-1” is a potent inhibitor of cell division cycle 25B (CDC25B) phosphatase . CDC25B is a member of the CDC25 family of phosphatases and plays a crucial role in cell cycle progression by activating the cyclin-dependent kinase CDC2 . It does this by removing two phosphate groups, which is required for entry into mitosis . CDC25B-IN-1 potently inhibits cell proliferation and colony formation, and causes an increase of the G2/M phase .


Chemical Reactions Analysis

“Cdc25B-IN-1” is known to inhibit CDC25B phosphatase, which plays a key role in cell cycle progression . The mechanism involves protein-inhibitor interactions involving specific residues . The relatively flexible C-terminal region of CDC25B contributes to inhibitor binding .

科学的研究の応用

Role in Cancer Research

Cdc25B-IN-1 is a compound of interest in cancer research due to its role in regulating cell cycle phases. Research has shown that Cdc25B, the target of Cdc25B-IN-1, is a potent clinical drug target for cancers. For example, Li et al. (2018) developed 3D QSAR pharmacophore models for Cdc25B inhibitors, suggesting their potential in discovering potent lead compounds for cancer treatment (Li et al., 2018). Additionally, Li et al. (2017) focused on identifying compounds that disrupt interactions between Cdc25B and its substrate, CDK2/Cyclin A, highlighting the importance of Cdc25B in cancer drug development (Li et al., 2017).

Inhibitor Development

Research efforts have also been dedicated to the synthesis and biological evaluation of inhibitors targeting Cdc25B. For instance, Rosenker et al. (2015) described the synthesis of non-quinoid inhibitors of Cdc25B containing the 3-aminoisoquinolin-1(2H)-one pharmacophore, revealing a new lead structure with potential anticancer properties (Rosenker et al., 2015). Lavecchia et al. (2012) conducted virtual screening to discover diverse inhibitors of Cdc25B, identifying several compounds with micromolar enzyme inhibition activity and effects on cancer cell proliferation and cell cycle progression (Lavecchia et al., 2012).

Clinical Significance in Cancer

Research has also highlighted the clinical significance of Cdc25B expression in various cancers. For example, Nishioka et al. (2001) found that CDC25A and CDC25B were strongly expressed in squamous cell carcinoma of the esophagus, suggesting their potential as prognostic factors (Nishioka et al., 2001).

Therapeutic Applications

Research has explored the potential of Cdc25B-IN-1 in therapeutic applications, particularly in cancer therapy. Wu et al. (2015) designed novel Cdc25B inhibitors using the ZINC database, showing that these compounds have favorable conformations for binding to Cdc25B and potential as anticarcinogens (Wu et al., 2015). Cui et al. (2018) demonstrated that CDC25B facilitates the replication of influenza A virus by dephosphorylating nucleoprotein, indicating its broader implications in viral diseases (Cui et al., 2018).

Prognostic Indicator in Cancer

Studies have also suggested that CDC25B expression could be a prognostic indicator in various cancers. For instance, Dong et al. (2010) discussed the potential of CDC25B autoantibodies as a prognostic serological marker for advanced esophageal squamous cell carcinoma (Dong et al., 2010).

Safety And Hazards

CDC25B has oncogenic properties . Overexpression of CDC25A deregulates G1/S and G2/M events, including the G2 checkpoint . Therefore, inhibitors like “Cdc25B-IN-1” could potentially be used in cancer treatment .

特性

IUPAC Name

ethyl 3-[(3-methoxynaphthalen-1-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-20(22)15-8-6-9-16(11-15)21-19-13-17(23-2)12-14-7-4-5-10-18(14)19/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMCQFKDMRVNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdc25B-IN-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。